![molecular formula C8H11ClN2O4S2 B1521829 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride CAS No. 881005-34-1](/img/structure/B1521829.png)

4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride

Overview

Description

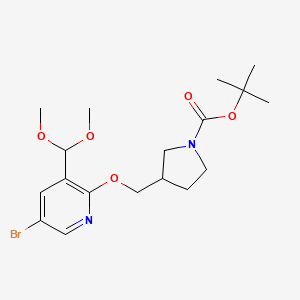

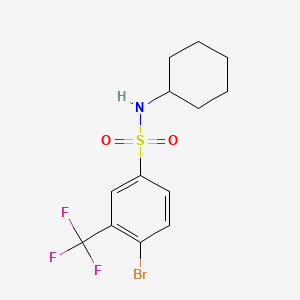

“4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride” is a chemical compound with the CAS Number: 881005-34-1. It has a molecular weight of 298.77 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis

Dabsyl chloride, a similar compound, is known to react freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate . It’s possible that “this compound” might behave similarly, but specific reactions involving this compound are not available in the sources I found.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on synthesizing structurally related compounds and investigating their molecular and electronic structures. For instance, Rublova et al. (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing detailed crystal and molecular-electronic structures. These compounds were characterized using X-ray single crystal diffraction, showcasing their organized molecular crystal structures, which are interconnected through hydrogen bonds. The kinetic investigations of their substitution reactions in aqueous solutions correlate well with the stereo-chemical characteristics of these molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Electrophilic Activation and Reactivity

Research by Weiss and Pühlhofer (2001) explored the electrostatic activation of SNAr reactivity by sulfonylonio substituents, highlighting how such structural modifications can enhance reactivity under mild conditions. This work demonstrates the transformation of related sulfonyl chlorides into N-sulfonylpyridinium triflates, offering a pathway to develop pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).

Antimicrobial Activities

Another significant area of research involves the synthesis of derivatives carrying the biologically active sulfonamide moiety and evaluating their antimicrobial activities. Ghorab et al. (2017) synthesized a series of derivatives and tested their antibacterial and antifungal activities, showing that some compounds displayed higher activity compared to reference drugs. This suggests the potential for developing new antimicrobial agents based on modifications of the sulfonyl chloride structure (Ghorab, Soliman, Alsaid, & Askar, 2017).

Sorption Enhancement and Environmental Applications

The modification of hyper-cross-linked polymers with amines, including structures related to dimethylamino-benzenesulfonyl chloride, has been investigated for enhancing the sorption of aromatic sulfonates from aqueous solutions. This research demonstrates the utility of such modified materials in environmental applications, offering an efficient method for the removal of contaminants (Pan et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride are amino acids . This compound is a chromophoric labeling reagent used in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .

Mode of Action

This compound interacts with its targets, the amino acids, by reacting freely with them . This reaction forms dabsyl amino acids, which are photostable .

Biochemical Pathways

The biochemical pathway affected by this compound involves the derivatization of amino acids . The compound can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, this compound can react with primary and also with secondary amines .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of dabsyl amino acids . These derivatives are photostable and can be seen on a thin-layer chromatographic plate .

Action Environment

It is known to be moisture sensitive , suggesting that humidity could affect its stability

Properties

IUPAC Name |

4-(dimethylsulfamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFOINVYIDCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672497 | |

| Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881005-34-1 | |

| Record name | 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

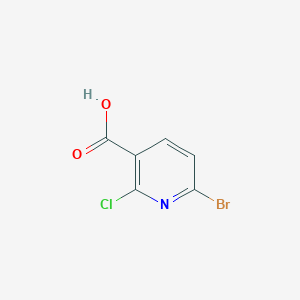

![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)

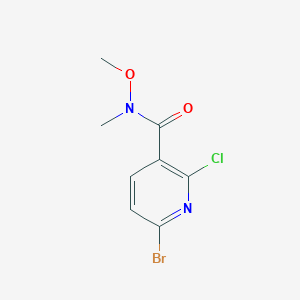

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)

![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)

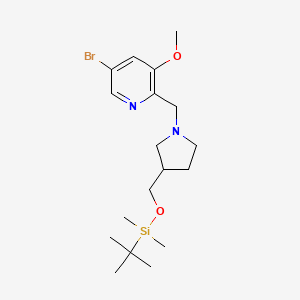

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)